Cas no 327178-96-1 (16:0-18:1 PS-d)

16:0-18:1 PS-d structure
Nombre del producto:16:0-18:1 PS-d
16:0-18:1 PS-d Propiedades químicas y físicas
Nombre e identificación
-
- 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt)
- 16:0-18:1 PS-d
- Sodium (2S,8R,18Z)-2-azaniumyl-8-{[(~2~H_31_)hexadecanoyloxy]methyl}-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphaheptacos-18-en-1-oate
- sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate
- 327178-96-1
- 16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform
- 16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), powder
- DTXSID70677041
-
- MDL: MFCD11974169
- Renchi: InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2;
- Clave inchi: RQYKXRYGZHMUSU-XETPNRLVSA-M
- Sonrisas: CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])COP(=O)(O)OC[C@@H](C(=O)[O-])N.[Na+]
Atributos calculados
- Calidad precisa: 814.69720799g/mol
- Masa isotópica única: 814.69720799g/mol
- Recuento atómico isotópico: 31
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 11
- Recuento de átomos pesados: 53
- Cuenta de enlace giratorio: 41
- Complejidad: 934
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 179Ų
Propiedades experimentales
- Color / forma: 10 mg/mL (860403C-10mg)
16:0-18:1 PS-d Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Condiciones de almacenamiento:−20°C
16:0-18:1 PS-d PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030349-10mg |
1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt),99% |
327178-96-1 | 99% | 10mg |
¥3573 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P74640-10mg |
1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt) |
327178-96-1 | 10mg |
¥3888.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030349-100mg |
1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt),99% |
327178-96-1 | 99% | 100mg |
¥26696 | 2024-05-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860403P-10MG |
16:0-d31-18:1 PS |
327178-96-1 | 10mg |
¥3424.94 | 2023-11-02 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030349-25mg |
1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt),99% |
327178-96-1 | 99% | 25mg |
¥7710 | 2024-05-24 | |
MedChemExpress | HY-146885S-5mg |
16:0-18:1 PS-d |
327178-96-1 | ≥99.0% | 5mg |
¥6000 | 2024-05-25 | |
Key Organics Ltd | MS-31511-5mg |
16:0-18:1 PS-d31 (sodium) |
327178-96-1 | >97% | 5mg |
£1206.95 | 2025-02-09 | |
A2B Chem LLC | AF58464-5mg |
1-PALMITOYL(D31)-2-OLEOYL-SN-GLYCERO-3-[PHOSPHO-L-SERINE](SODIUM SALT) |
327178-96-1 | 99% | 5mg |
$785.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P74640-100mg |
1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt) |
327178-96-1 | 100mg |
¥29028.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P74640-25mg |
1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt) |
327178-96-1 | 25mg |
¥8388.0 | 2021-09-08 |
16:0-18:1 PS-d Literatura relevante
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Fosfolípidos de glicerol Fosfatidilserinas
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Fosfolípidos de glicerol Glicerofosfocerinas Fosfatidilserinas
327178-96-1 (16:0-18:1 PS-d) Productos relacionados
- 696645-53-1(3-Furancarbonitrile, 2-amino-5-(3-methoxyphenyl)-)
- 1805520-46-0(2,3-Bis(trifluoromethyl)-5-ethylbenzoyl chloride)
- 898426-33-0(N-ethyl-N'-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)
- 2034287-53-9(2-(methylsulfanyl)-N-{2-2-(pyridin-2-yl)-1H-imidazol-1-ylethyl}benzamide)
- 4141-45-1(a-D-Glucopyranoside, methyl4,6-O-(phenylmethylene)-, diacetate (9CI))
- 1087795-03-6(2-(tert-butoxy)-N'-hydroxyethanimidamide)
- 1805398-42-8(4-(Difluoromethyl)-3-hydroxy-2-nitropyridine-6-carboxaldehyde)
- 89284-03-7(2-(bromomethyl)-3-nitrothiophene)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2919961-94-5(4-Bromo-2-chloro-1H-benzo[D]imidazole hydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:327178-96-1)16:0-18:1 PS-d

Pureza:99%/99%
Cantidad:1mg/5mg
Precio ($):301.0/752.0